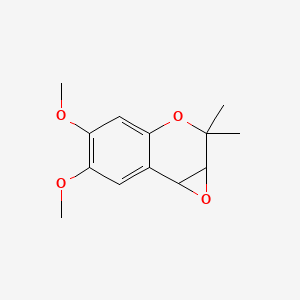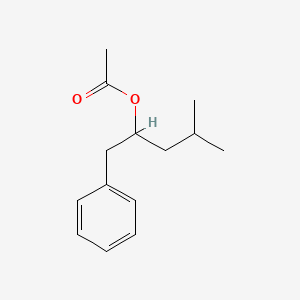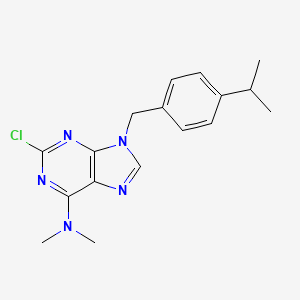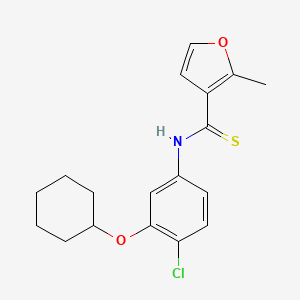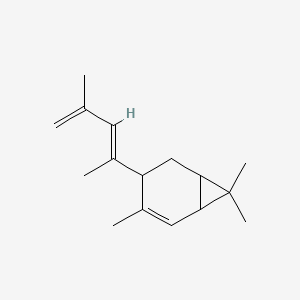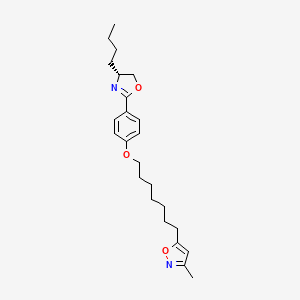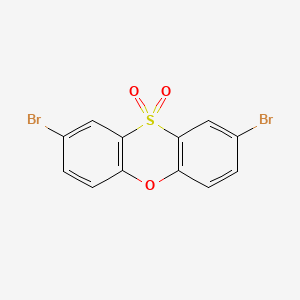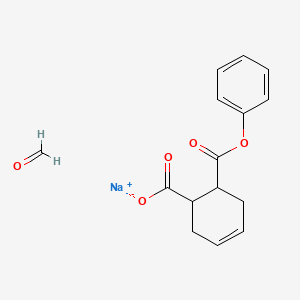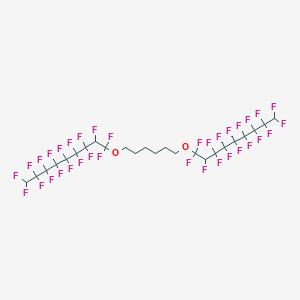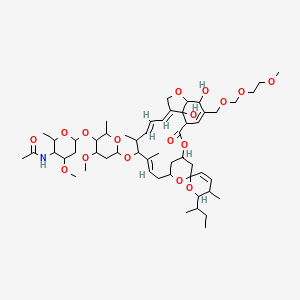
Avermectin A1a, 4''-(acetylamino)-5-O-demethyl-4''-deoxy-26-((2-methoxyethoxy)methoxy)-, (4''R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is a derivative of the avermectin family, which are macrocyclic lactones with potent anthelmintic and insecticidal properties. These compounds are produced by the soil bacterium Streptomyces avermitilis and have been widely used in veterinary medicine and agriculture to control parasitic infections and pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- involves several steps, including the selective modification of the avermectin core structure. The key steps typically include:
Demethylation: The 5-O-demethylation is achieved using reagents such as boron tribromide (BBr3) or lithium diisopropylamide (LDA).
Methoxylation: The 26-((2-methoxyethoxy)methoxy) group is introduced through a nucleophilic substitution reaction using 2-methoxyethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound involves fermentation of Streptomyces avermitilis followed by extraction and purification processes. The fermentation broth is typically extracted with organic solvents, and the crude extract is subjected to chromatographic techniques to isolate the desired compound. Further chemical modifications are then performed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: Nucleophiles like amines, alcohols, thiols
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties.
Applications De Recherche Scientifique
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic lactone chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its role in modulating ion channels and neurotransmitter release.
Medicine: Explored for its potential therapeutic applications in treating parasitic infections and certain types of cancer.
Industry: Utilized in the development of new agricultural pesticides and veterinary drugs.
Mécanisme D'action
The mechanism of action of Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- involves binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects other ion channels and neurotransmitter receptors, contributing to its broad-spectrum activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ivermectin: Another avermectin derivative with similar anthelmintic and insecticidal properties.
Eprinomectin: A derivative used in veterinary medicine for controlling parasites in livestock.
Doramectin: Used in veterinary medicine for the treatment of parasitic infections in animals.
Uniqueness
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is unique due to its specific modifications, which enhance its solubility, stability, and bioavailability. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
148865-00-3 |
|---|---|
Formule moléculaire |
C54H83NO17 |
Poids moléculaire |
1018.2 g/mol |
Nom IUPAC |
N-[6-[6-[(10'E,14'E,16'E)-2-butan-2-yl-21',24'-dihydroxy-22'-(2-methoxyethoxymethoxymethyl)-3,11',13'-trimethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C54H83NO17/c1-12-30(2)49-33(5)18-19-53(72-49)26-40-23-39(71-53)17-16-32(4)48(69-45-25-43(62-11)50(35(7)67-45)70-44-24-42(61-10)46(34(6)66-44)55-36(8)56)31(3)14-13-15-38-28-65-51-47(57)37(27-64-29-63-21-20-60-9)22-41(52(58)68-40)54(38,51)59/h13-16,18-19,22,30-31,33-35,39-51,57,59H,12,17,20-21,23-29H2,1-11H3,(H,55,56)/b14-13+,32-16+,38-15+ |
Clé InChI |
AJVUHKQJTHEJRA-NLGMDJEFSA-N |
SMILES isomérique |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C |
SMILES canonique |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



